molecular formula C15H18N2O3 B1420149 5-Oxo-1-(4-pyrrolidin-1-ylphenyl)pyrrolidine-3-carboxylic acid CAS No. 1203236-27-4

5-Oxo-1-(4-pyrrolidin-1-ylphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1420149
CAS No.: 1203236-27-4
M. Wt: 274.31 g/mol
InChI Key: ZSPXVTAGSPTLSV-UHFFFAOYSA-N
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Description

5-Oxo-1-(4-pyrrolidin-1-ylphenyl)pyrrolidine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-1-(4-pyrrolidin-1-ylphenyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common method includes the reaction of 4-pyrrolidin-1-ylphenyl with appropriate reagents to form the pyrrolidine core, followed by oxidation to introduce the oxo group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-Oxo-1-(4-pyrrolidin-1-ylphenyl)pyrrolidine-3-carboxylic acid may be used to study protein interactions and enzyme activities. Its ability to bind to specific receptors can provide insights into biological processes.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its interaction with biological targets can lead to the discovery of novel therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its versatility makes it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism by which 5-Oxo-1-(4-pyrrolidin-1-ylphenyl)pyrrolidine-3-carboxylic acid exerts its effects involves binding to specific molecular targets. The compound interacts with receptors and enzymes, leading to the activation or inhibition of various pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Oxo-4-(4-pyrrolidin-1-ylphenyl)butanoic acid

  • 1-(4-pyrrolidin-1-ylphenyl)ethanone

  • 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acid

Uniqueness: 5-Oxo-1-(4-pyrrolidin-1-ylphenyl)pyrrolidine-3-carboxylic acid stands out due to its specific structural features, which confer unique chemical and biological properties

Properties

IUPAC Name

5-oxo-1-(4-pyrrolidin-1-ylphenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c18-14-9-11(15(19)20)10-17(14)13-5-3-12(4-6-13)16-7-1-2-8-16/h3-6,11H,1-2,7-10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPXVTAGSPTLSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203236-27-4
Record name 5-oxo-1-[4-(pyrrolidin-1-yl)phenyl]pyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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